Structural and Physicochemical Differentiation from N-Methyl Analog
The target compound differs from its closest commercially available comparator, N,5-Dimethyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine (CAS 1031843-22-7), primarily through the substitution of an N-methyl group with an N-benzyl group. This change significantly increases lipophilicity, which is a key determinant of membrane permeability and metabolic profile . The predicted partition coefficient (cLogP) for N,5-Dimethyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine is 2.1, whereas the target compound, with its additional phenyl ring, has a predicted cLogP of 3.4, representing a 1.3 log unit increase and signifying substantially higher lipophilicity .
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.4 (predicted via ChemAxon/AlogP) |
| Comparator Or Baseline | N,5-Dimethyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine: cLogP = 2.1 |
| Quantified Difference | ΔcLogP = +1.3 |
| Conditions | In silico prediction using standard molecular property calculators |
Why This Matters
The 1.3 log unit increase in lipophilicity directly impacts membrane permeability and non-specific binding, making the target compound more suitable for targeting intracellular or CNS-related targets where higher lipophilicity is often required.
- [1] PubChem, N-methyl-1-(5-methyl-1-phenylpyrazol-4-yl)methanamine (CID 33589450). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/33589450 View Source
